molecular formula C20H21Cl2N3O B4462377 N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carboxamide

N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carboxamide

Cat. No.: B4462377
M. Wt: 390.3 g/mol
InChI Key: HKUGXLGGBMPVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Indanyl Group: The indanyl group can be introduced via a nucleophilic substitution reaction using an appropriate indanyl halide.

    Introduction of the Carboxamide Group: The carboxamide group can be formed by reacting the piperazine derivative with an isocyanate or by amidation of the corresponding carboxylic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indanyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are used for electrophilic substitution.

Major Products

    Oxidation: Hydroxylated or ketone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)piperazine: A simpler derivative lacking the indanyl group.

    4-(2,3-dihydro-1H-inden-2-yl)piperazine: A compound similar in structure but without the dichlorophenyl group.

Uniqueness

N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carboxamide is unique due to the presence of both the dichlorophenyl and indanyl groups, which may confer distinct pharmacological properties and reactivity compared to its simpler analogs.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O/c21-18-6-5-16(13-19(18)22)23-20(26)25-9-7-24(8-10-25)17-11-14-3-1-2-4-15(14)12-17/h1-6,13,17H,7-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUGXLGGBMPVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3C2)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3,4-dichlorophenyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.